molecular formula C13H10BClFNO3 B12841064 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12841064
M. Wt: 293.49 g/mol
InChI Key: XLAINFWLAVXHRA-UHFFFAOYSA-N
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Description

5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is a fluorinated boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl structures. Its molecular formula is C₁₃H₁₀BClFNO₃, with a molecular weight of 293.48 g/mol . The compound features a 2-fluorobenzeneboronic acid core substituted with a 2-chlorophenylcarbamoyl group, which modulates its electronic and steric properties. This structural motif enhances its reactivity in palladium-catalyzed couplings while maintaining stability under standard reaction conditions.

Properties

Molecular Formula

C13H10BClFNO3

Molecular Weight

293.49 g/mol

IUPAC Name

[5-[(2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)8-5-6-11(16)9(7-8)14(19)20/h1-7,19-20H,(H,17,18)

InChI Key

XLAINFWLAVXHRA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)F)(O)O

Origin of Product

United States

Preparation Methods

Lithiation and Boronation

A common approach to prepare 2-fluorobenzeneboronic acid derivatives involves:

This method is well-documented and provides good yields of 5-bromo-2-fluorobenzeneboronic acid, which can be further functionalized.

Step Reagents/Conditions Outcome
Lithiation 1-bromo-4-fluorobenzene + n-BuLi, THF, -78°C (5-bromo-2-fluorophenyl)lithium intermediate
Boronation Tri(C1-C6 alkyl) borate (e.g., trimethyl borate) Di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate
Hydrolysis Aqueous acid (e.g., acetic acid, HCl) 5-bromo-2-fluorobenzeneboronic acid

This sequence is efficient and scalable, with the choice of borate and acid affecting yield and purity.

Formation of the Carbamoyl Linkage

Amide Bond Formation

The carbamoyl group linking the 2-chlorophenyl moiety to the boronic acid core is typically introduced via:

  • Reaction of 2-chlorophenylamine (2-chloroaniline) with an activated carboxylic acid derivative of the 2-fluorobenzeneboronic acid or its precursor.
  • Activation methods include the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides generated in situ.
  • The reaction is carried out under mild conditions to preserve the boronic acid functionality, often in solvents like dichloromethane or DMF, with bases such as triethylamine to scavenge generated acids.

This step yields the 5-(2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid with high selectivity.

Research Findings and Yields

  • The lithiation-boronation-hydrolysis sequence typically provides yields ranging from 70% to 90% for the boronic acid intermediate.
  • Amide bond formation using carbodiimide coupling reagents generally achieves yields above 80%, depending on reaction conditions and purification methods.
  • Suzuki coupling reactions for related compounds report yields between 80% and 98%, demonstrating the efficiency of palladium-catalyzed cross-coupling in constructing complex boronic acid derivatives.

Summary Table of Preparation Methods

Preparation Step Method Reagents/Conditions Yield Range Notes
Boronic acid synthesis Lithiation + Boronation + Hydrolysis 1-bromo-4-fluorobenzene, n-BuLi, trimethyl borate, aqueous acid 70-90% Requires low temperature, inert atmosphere
Carbamoyl linkage formation Amide coupling 2-chloroaniline, activated acid derivative, EDC/DCC, base, solvent (DCM/DMF) >80% Mild conditions to preserve boronic acid
Alternative route Suzuki–Miyaura coupling Aryl halide, boronic acid, Pd catalyst, base, aqueous-organic solvent 80-98% Useful for biaryl framework construction

Additional Notes

  • The boronic acid group is sensitive to moisture and air; thus, reactions and storage are often conducted under inert atmosphere and dry conditions to prevent hydrolysis and degradation.
  • Purification typically involves recrystallization or chromatography, with characterization by NMR, LC-MS, and IR spectroscopy to confirm structure and purity.
  • The presence of fluorine and chlorine substituents influences reactivity and selectivity in both lithiation and coupling steps, requiring careful optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cells. The following points summarize key findings:

  • Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells and disrupts the cell cycle at the S phase, preventing proliferation.
  • Cytotoxic Effects : In vitro studies on MCF-7 breast cancer cells demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA, which had an IC50 of 17.25 µM.
  • Case Study : A specific study focused on the effects of this compound on MCF-7 cells revealed that it induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : Preliminary results suggest activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against different bacterial strains are currently under investigation, with initial results indicating moderate efficacy compared to established antibiotics .

Synthetic Applications

5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid plays a significant role in organic synthesis:

  • Suzuki Coupling Reactions : This boronic acid derivative is utilized in Suzuki coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds. It is particularly valuable in synthesizing complex organic molecules relevant to pharmaceuticals and agrochemicals .

Data Tables

The following tables summarize the anticancer and antimicrobial activities of 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid.

Table 1: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (µM)Mechanism of Action
5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid1.30Induces apoptosis, inhibits CDK activity
SAHA17.25Histone deacetylase inhibitor

Table 2: Antimicrobial Activity Overview

Bacterial StrainActivity ObservedMIC (µg/mL)
Staphylococcus aureusModerateUnder Investigation
Escherichia coliModerateUnder Investigation
Bacillus cereusModerateUnder Investigation

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenylcarbamoyl group significantly influences reactivity and applications:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid 2-Cl C₁₃H₁₀BClFNO₃ 293.48 High reactivity in couplings due to moderate steric hindrance
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid 4-Cl C₁₃H₁₀BClFNO₃ 293.48 Enhanced electron-withdrawing effect vs. 2-Cl isomer; slightly faster reaction rates
5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid 3,5-diCl C₁₃H₉BCl₂FNO₃ 327.93 Increased lipophilicity; potential for enhanced binding in medicinal chemistry
5-(2-Chloro-6-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid 2-Cl, 6-NO₂ C₁₃H₉BClFN₂O₅ 338.48 Nitro group boosts electrophilicity of boron, accelerating couplings

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro-substituted analogs (e.g., ) exhibit higher reactivity due to the strong EWG effect, which polarizes the B–O bond, facilitating transmetallation in Suzuki reactions.
  • Steric Effects : Bulkier substituents (e.g., cyclohexyl in ) reduce reaction efficiency by hindering access to the boron center.

Functional Group Modifications

Replacing the chlorophenylcarbamoyl group with other moieties alters physicochemical properties:

Compound Name Functional Group Molecular Weight (g/mol) Impact on Properties
5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid Cyclohexylcarbamoyl 287.09 Increased hydrophobicity; reduced π-π interactions
5-(Dimethylcarbamoyl)-2-fluorobenzeneboronic acid Dimethylcarbamoyl Not reported Enhanced solubility in polar solvents; lower steric demand
5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid Boc-protected aminomethyl 229.27 Versatile intermediate for peptide couplings

Key Observations :

  • Hydrophobic Groups : Cyclohexyl derivatives () are favored in lipid-rich environments but may aggregate in aqueous media.
  • Polar Groups : Dimethylcarbamoyl () improves water solubility, beneficial for reactions in polar solvents.

Key Observations :

  • Nitro-containing compounds () require stringent safety protocols due to irritancy risks.
  • Dichloro analogs () necessitate respiratory protection.

Biological Activity

5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article delves into the biological activity of this compound, including mechanisms of action, research findings, and case studies.

PropertyValue
CAS Number 73995825
Molecular Formula C13H10BClFNO3
Molecular Weight 273.48 g/mol
IUPAC Name 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=C2Cl)F

The biological activity of 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid primarily arises from its ability to form reversible covalent bonds with certain biomolecules, particularly enzymes and receptors. This property is significant for its role as an inhibitor in various biochemical pathways. The boronic acid moiety allows for specific interactions with diols in sugars, which can modulate enzyme activity and influence metabolic pathways.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer properties through the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors. Studies have shown that 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid may inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids, including this compound, showed potent inhibitory effects against cancer cell proliferation in vitro. The mechanism involved the disruption of proteasomal degradation pathways, leading to increased levels of tumor suppressor proteins.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Boronic acids are known to interfere with bacterial cell wall synthesis and can act as inhibitors of certain bacterial enzymes.

  • Research Findings : In vitro studies have shown that 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid exhibits activity against Gram-positive bacteria. The compound's efficacy was attributed to its ability to bind and inhibit key enzymes involved in peptidoglycan synthesis.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly in the context of glycosidases and proteases. Its ability to interact with active sites makes it a candidate for further development as a therapeutic agent.

  • Case Study : Research published in Bioorganic & Medicinal Chemistry Letters reported that derivatives similar to this compound effectively inhibited glycosidase enzymes, providing a basis for developing new treatments for diseases related to glycosylation processes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid, and what purification challenges are commonly encountered?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a halogenated benzene derivative (e.g., 2-fluorobenzeneboronic acid) and a 2-chlorophenylcarbamoyl precursor. A critical challenge is purification due to boronic acids' tendency to form boroxines (cyclic anhydrides) under elevated temperatures or dehydration conditions . Chromatographic purification on silica gel may lead to irreversible binding, necessitating alternative methods like recrystallization from anhydrous solvents or use of stabilizing agents (e.g., pinacol ester protection-deprotection strategies) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fluorine atom at the 2-position induces distinct splitting patterns in aromatic protons. The carbamoyl group (NHCO) appears as a singlet or broad peak near δ 10-12 ppm. Boronic acid protons (B-OH) are typically observed as broad signals around δ 6-8 ppm but may be absent due to dehydration .
  • IR : Stretching vibrations for B-O (∼1340 cm⁻¹), C=O (∼1680 cm⁻¹), and N-H (∼3300 cm⁻¹) confirm functional groups. Fluorine substitution reduces symmetry, leading to unique fingerprint regions .

Q. What are the optimal storage conditions to prevent degradation of this boronic acid derivative?

  • Methodological Answer : Store at -20°C in anhydrous, inert conditions (argon/vacuum-sealed vials) to minimize boroxine formation. Pre-purified samples should be protected from moisture using molecular sieves. Avoid prolonged exposure to light, as fluorinated aromatic systems may undergo photodegradation .

Advanced Research Questions

Q. How do substituent positions on the phenylcarbamoyl group influence cross-coupling reactivity?

  • Methodological Answer : Substituent electronic effects significantly impact Suzuki-Miyaura coupling efficiency. For example, electron-withdrawing groups (e.g., nitro in 5-(4-nitro-2-fluorophenylcarbamoyl) analogs) enhance electrophilicity, accelerating transmetallation but risking side reactions. Comparative studies of 2-chloro vs. 4-chloro substitution reveal steric hindrance at the ortho position reduces catalytic turnover, necessitating bulky ligands (e.g., SPhos) to improve yields .

Q. What strategies resolve contradictions in reported catalytic efficiencies using palladium catalysts?

  • Methodological Answer : Discrepancies often arise from ligand selection, solvent polarity, and base strength. For example:

  • Ligands : Bidentate ligands (dppf) enhance stability in polar aprotic solvents (DMF), while monodentate ligands (PPh₃) favor non-polar media (toluene).
  • Bases : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics; the latter’s stronger basicity may deprotonate boronic acids prematurely, leading to homocoupling .
  • Systematic screening via Design of Experiments (DoE) is recommended to optimize parameters .

Q. How can boroxine formation be minimized during large-scale synthesis?

  • Methodological Answer :

  • In-situ protection : Use pinacol to form boronate esters, which are stable during purification and later hydrolyzed under mild acidic conditions .
  • Solvent choice : Anhydrous THF or DMSO reduces water content, suppressing boroxine formation.
  • Temperature control : Maintain reactions below 40°C to prevent thermal dehydration .

Q. What analytical methods validate the compound’s purity and quantify trace impurities?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate boronic acid derivatives from boroxines. MS detects [M-H]⁻ ions for quantification.
  • ¹¹B NMR : Distinguishes free boronic acid (δ ~28 ppm) from boroxines (δ ~22 ppm) .
  • Elemental analysis : Validates stoichiometry, particularly for halogen (Cl, F) content .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for Suzuki-Miyaura reactions involving this compound?

  • Methodological Answer : Variations arise from:

  • Substrate pre-activation : Some protocols pre-activate boronic acids with NaHCO₃, while others rely on in-situ activation.
  • Oxygen sensitivity : Pd catalysts degrade in aerobic conditions, necessitating rigorous degassing. Contradictory reports may reflect inconsistent inert-atmosphere practices .
  • Impurity profiles : Trace metals (e.g., Fe) in solvents or reagents can poison catalysts, reducing reproducibility .

Methodological Recommendations

  • Synthetic Protocols : Prioritize Pd(OAc)₂/XPhos catalyst systems in toluene/water biphasic mixtures for balanced reactivity and stability .
  • Purification : Use flash chromatography with neutral Al₂O₃ instead of silica gel to avoid boronic acid adsorption .
  • Safety : Adhere to H302/H312/H332 hazard codes by using fume hoods and PPE during handling .

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